molecular formula C8H9FN2S B8335770 N-(2-fluorophenyl)-S-methylisothiourea

N-(2-fluorophenyl)-S-methylisothiourea

Cat. No.: B8335770
M. Wt: 184.24 g/mol
InChI Key: VHCWITBSHNTJTR-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-S-methylisothiourea is a substituted isothiourea derivative characterized by a fluorine atom at the ortho position of the phenyl ring and a methyl group attached to the sulfur atom of the isothiourea moiety. Isothioureas are known for their roles as enzyme inhibitors, intermediates in organic synthesis, and bioactivity in medicinal chemistry. The fluorine substituent likely enhances metabolic stability and modulates electronic effects compared to other halogens or substituents .

Properties

Molecular Formula

C8H9FN2S

Molecular Weight

184.24 g/mol

IUPAC Name

methyl N'-(2-fluorophenyl)carbamimidothioate

InChI

InChI=1S/C8H9FN2S/c1-12-8(10)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11)

InChI Key

VHCWITBSHNTJTR-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=CC=CC=C1F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Chloro-5-methylphenyl)-S-methylisothiourea (CAS 82635-69-6)

  • Structure : Chlorine at the ortho position and a methyl group at the para position on the phenyl ring.
  • Molecular Formula : C₉H₁₁ClN₂S (MW: 214.719 g/mol) .
  • Key Differences :
    • Electronic Effects : Chlorine is less electronegative than fluorine, leading to reduced electron-withdrawing effects on the aromatic ring. This may decrease the compound’s ability to participate in hydrogen bonding compared to the fluoro analog.
    • Synthetic Routes : Synthesized via nucleophilic substitution or thiourea derivatization. The chloro substituent may require harsher reaction conditions compared to fluorine due to lower leaving-group ability .

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (CAS 152382-48-4)

  • Structure: Fluorine at the para position and a cyano group on the isothiourea backbone.
  • Molecular Formula : Likely C₉H₉FN₃S (exact formula inferred; MW ~210.25 g/mol) .
  • Key Differences: Functional Group Impact: The cyano group introduces strong electron-withdrawing effects, increasing reactivity toward nucleophiles. This contrasts with the simpler methyl group in the target compound. Bioactivity: Cyano-substituted isothioureas are often more potent in enzyme inhibition (e.g., nitric oxide synthase) but may exhibit higher toxicity .

Hypothetical Comparison with N-(2-Fluorophenyl)-S-methylisothiourea

Property This compound (Hypothetical) N-(2-Chloro-5-methylphenyl)-S-methylisothiourea 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
Substituents 2-F, S-methyl 2-Cl, 5-CH₃, S-methyl 4-F, S-methyl, N-cyano
Molecular Weight ~197.22 g/mol (estimated) 214.719 g/mol ~210.25 g/mol
Electronic Effects Moderate electron-withdrawing (F) Moderate electron-withdrawing (Cl) Strong electron-withdrawing (CN, F)
Synthetic Complexity Moderate (fluorine requires selective substitution) High (chlorine and methyl may require multi-step) High (cyano group introduces instability)
Bioactivity Potential enzyme inhibition (e.g., kinases) Anticandidal activity reported Nitric oxide synthase inhibition

Research Findings and Implications

  • Substituent Position : The ortho-fluoro substituent in the target compound may sterically hinder interactions with enzyme active sites compared to para-substituted analogs .
  • Toxicity: Chloro and cyano analogs are associated with higher cytotoxicity, suggesting that the fluoro analog might offer a safer profile .

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